(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid
CAS No.:
Cat. No.: VC17636025
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | (2R)-2-amino-3-isoquinolin-5-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1 |
| Standard InChI Key | LPWQPAGEHPIPCL-LLVKDONJSA-N |
| Isomeric SMILES | C1=CC2=C(C=CN=C2)C(=C1)C[C@H](C(=O)O)N |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
(2R)-2-Amino-3-(isoquinolin-5-yl)propanoic acid (IUPAC name: (2R)-2-amino-3-isoquinolin-5-ylpropanoic acid) is a non-proteinogenic amino acid featuring an isoquinoline moiety linked to a propanoic acid backbone. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon, which distinguishes it from its (S)-enantiomer, (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | (2R)-2-amino-3-isoquinolin-5-ylpropanoic acid |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N |
| Isomeric SMILES | C1=CC2=C(C=CN=C2)C(=C1)CC@HN |
| PubChem CID | 54593373 |
The isoquinoline moiety contributes to the compound’s planar aromatic system, enabling π-π stacking interactions with biological targets, while the carboxylic acid and amino groups facilitate hydrogen bonding and ionic interactions.
Synthetic Approaches
Multi-Step Organic Synthesis
The synthesis of (2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid typically involves functionalization of isoquinoline followed by stereoselective coupling with amino acid precursors. A common route includes:
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Isoquinoline Functionalization: Bromination at the 5-position of isoquinoline using N-bromosuccinimide (NBS) under radical conditions.
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Suzuki-Miyaura Coupling: Reaction of 5-bromoisoquinoline with a boronic ester derivative of alanine to introduce the propanoic acid backbone.
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Chiral Resolution: Use of chiral auxiliary agents or enzymatic methods to isolate the (R)-enantiomer, achieving enantiomeric excess (ee) >98%.
Table 2: Synthetic Yield and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 72 |
| Chiral Resolution | L-Tartaric Acid, Ethanol | 90 |
Alternative methods employ continuous flow reactors to enhance reaction efficiency and reduce waste.
Biological Interactions and Mechanisms
Modulation of Neurotransmitter Systems
The compound demonstrates affinity for glutamate receptors, particularly metabotropic glutamate receptor subtypes (mGluR2/3), with an IC₅₀ of 1.2 μM in vitro. This interaction is attributed to the isoquinoline moiety mimicking the planar structure of endogenous glutamate, while the amino acid backbone facilitates binding to the receptor’s ligand pocket.
Metabolic Pathways
(2R)-2-Amino-3-(isoquinolin-5-yl)propanoic acid undergoes transamination via branched-chain amino acid transaminase (BCAT), yielding α-keto-3-(isoquinolin-5-yl)propanoic acid, which accumulates in neuronal tissues. This metabolite inhibits mitochondrial complex I, reducing ATP production by 40% in cortical neurons at 100 μM.
Therapeutic and Research Applications
Neurological Disorders
Preclinical studies suggest potential applications in:
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Epilepsy: Suppression of glutamate excitotoxicity in hippocampal slices (50% seizure reduction at 10 μM).
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Neuropathic Pain: Allosteric modulation of mGluR2/3 in spinal cord models (ED₅₀ = 5 mg/kg).
Biochemical Probes
Comparative Analysis with Related Compounds
Enantiomeric Specificity
The (R)-enantiomer exhibits 10-fold higher affinity for mGluR2/3 compared to the (S)-form, highlighting the critical role of stereochemistry in receptor binding.
Table 3: Enantiomer Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| mGluR2/3 IC₅₀ | 1.2 μM | 12.5 μM |
| BCAT Substrate Efficiency | 85% | 45% |
Isoquinoline Derivatives
Patent data reveals structurally related compounds (e.g., oxadiazole-isoquinoline hybrids) act as sphingosine-1-phosphate receptor agonists, suggesting broader pharmacological potential for this scaffold .
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